molecular formula C13H14O B3479970 2-Cyclopropyl-4-phenylbut-3-yn-2-ol

2-Cyclopropyl-4-phenylbut-3-yn-2-ol

Cat. No.: B3479970
M. Wt: 186.25 g/mol
InChI Key: WAOKHEXHUCTGBJ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-phenylbut-3-yn-2-ol is an organic compound with the molecular formula C13H14O. This compound features a cyclopropyl group, a phenyl group, and an alkyne functional group, making it an interesting molecule for various chemical reactions and applications.

Scientific Research Applications

2-Cyclopropyl-4-phenylbut-3-yn-2-ol has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-phenylbut-3-yn-2-ol typically involves the reaction of cyclopropylacetylene with benzaldehyde in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the acetylide anion attacks the carbonyl carbon of benzaldehyde, followed by protonation to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-phenylbut-3-yn-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) to form tosylates, which can then undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Tosyl chloride in pyridine at 0°C to room temperature.

Major Products Formed

    Oxidation: 2-Cyclopropyl-4-phenylbut-3-yn-2-one.

    Reduction: 2-Cyclopropyl-4-phenylbut-3-ene-2-ol or 2-Cyclopropyl-4-phenylbutane-2-ol.

    Substitution: 2-Cyclopropyl-4-phenylbut-3-yn-2-yl tosylate.

Mechanism of Action

The specific mechanism of action for 2-Cyclopropyl-4-phenylbut-3-yn-2-ol depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-3-butyn-2-ol: Similar structure but lacks the cyclopropyl group.

    4-Phenylbut-3-yn-2-ol: Similar structure but lacks the cyclopropyl group and has a different substitution pattern.

Uniqueness

2-Cyclopropyl-4-phenylbut-3-yn-2-ol is unique due to the presence of the cyclopropyl group, which imparts additional steric and electronic effects, influencing its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

2-cyclopropyl-4-phenylbut-3-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-13(14,12-7-8-12)10-9-11-5-3-2-4-6-11/h2-6,12,14H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOKHEXHUCTGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC1=CC=CC=C1)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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